molecular formula C11H13FO2 B2780303 Methyl 2-(3-fluoro-5-methylphenyl)propanoate CAS No. 1542849-70-6

Methyl 2-(3-fluoro-5-methylphenyl)propanoate

Cat. No.: B2780303
CAS No.: 1542849-70-6
M. Wt: 196.221
InChI Key: QQQRZMQRASMLRI-UHFFFAOYSA-N
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Description

Methyl 2-(3-fluoro-5-methylphenyl)propanoate is an organic compound with the molecular formula C11H13FO2 It is a derivative of propanoic acid, where the hydrogen atom of the carboxyl group is replaced by a methyl group, and the phenyl ring is substituted with a fluorine atom and a methyl group

Properties

IUPAC Name

methyl 2-(3-fluoro-5-methylphenyl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FO2/c1-7-4-9(6-10(12)5-7)8(2)11(13)14-3/h4-6,8H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQQRZMQRASMLRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)F)C(C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1542849-70-6
Record name methyl 2-(3-fluoro-5-methylphenyl)propanoate
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Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(3-fluoro-5-methylphenyl)propanoate can be synthesized through several methods. One common approach involves the esterification of 2-(3-fluoro-5-methylphenyl)propanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the Friedel-Crafts acylation of 3-fluoro-5-methylbenzene with propanoic anhydride, followed by esterification with methanol. This method requires the use of a Lewis acid catalyst such as aluminum chloride to facilitate the acylation reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-fluoro-5-methylphenyl)propanoate undergoes various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents.

Major Products Formed

    Oxidation: 2-(3-fluoro-5-methylphenyl)propanoic acid.

    Reduction: 2-(3-fluoro-5-methylphenyl)propanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Methyl 2-(3-fluoro-5-methylphenyl)propanoate is utilized as a building block in the synthesis of pharmaceutical compounds. The incorporation of fluorine is known to enhance the bioactivity and stability of drugs. Studies indicate that fluorinated compounds constitute a significant portion of modern pharmaceuticals, with approximately 25% of small-molecule drugs containing fluorine atoms .

Case Study: Neurological Disorders

Research has shown that this compound can be used to synthesize derivatives that target neurological disorders. For instance, it has been involved in developing analgesics that interact with specific receptors in the central nervous system, potentially modulating pain pathways.

Organic Synthesis

In organic chemistry, this compound serves as an intermediate for synthesizing complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including:

  • Esterification : Used to produce other esters.
  • Michael Addition Reactions : Exploited for synthesizing organofluorinated compounds .

Data Table: Reaction Types and Conditions

Reaction TypeDescriptionCommon Reagents
EsterificationFormation of esters from acids and alcoholsMethanol, acid catalysts
Michael AdditionAddition of nucleophiles to α,β-unsaturated carbonylsBases like DABCO
SubstitutionReplacement of fluorine with other nucleophilesNucleophiles (amines, thiols)

Biological Studies

The compound has been extensively studied for its biological activities. Its interactions with various molecular targets make it valuable in understanding the effects of fluorination on biological systems.

Industrial Applications

Beyond medicinal chemistry, this compound finds applications in producing specialty chemicals and materials. Its unique properties allow for fine-tuning physicochemical characteristics in agrochemicals and other industrial products .

Mechanism of Action

The mechanism of action of methyl 2-(3-fluoro-5-methylphenyl)propanoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for certain molecular targets, making it a valuable tool in drug discovery and development.

Comparison with Similar Compounds

Methyl 2-(3-fluoro-5-methylphenyl)propanoate can be compared with other similar compounds such as:

    Methyl 2-(3-chloro-5-methylphenyl)propanoate: Similar structure but with a chlorine atom instead of fluorine, which may result in different reactivity and biological activity.

    Methyl 2-(3-fluoro-5-ethylphenyl)propanoate: Similar structure but with an ethyl group instead of a methyl group, which can affect the compound’s physical and chemical properties.

    Methyl 2-(3-fluoro-5-methylphenyl)butanoate: Similar structure but with a longer carbon chain, which can influence the compound’s solubility and reactivity.

The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to its analogs.

Biological Activity

Methyl 2-(3-fluoro-5-methylphenyl)propanoate is a compound of increasing interest in medicinal chemistry due to its potential biological activity and applications in drug development. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is an ester compound characterized by the following structural formula:

C12H13FO2\text{C}_{12}\text{H}_{13}\text{F}\text{O}_2

The presence of the fluorine atom in its structure is significant as it can enhance the compound's binding affinity to biological targets, influencing its pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. The fluorine atom can increase lipophilicity, potentially improving membrane permeability and enhancing interactions with target proteins. This mechanism may lead to alterations in enzyme activity or receptor signaling pathways, contributing to various physiological effects.

In Vitro Studies

Research has indicated that this compound exhibits notable activity in various biological assays:

  • Enzyme Inhibition : The compound has been studied for its potential as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it may inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation and pain signaling .
  • Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound show antimicrobial properties against certain bacterial strains, indicating its potential as a lead compound for developing new antibiotics .

Case Studies

  • Cyclooxygenase Inhibition : In a study evaluating the anti-inflammatory effects of various compounds, this compound demonstrated significant inhibition of COX-1 and COX-2 activities, highlighting its potential application in treating inflammatory diseases .
  • Anticancer Properties : Another investigation focused on the compound's effects on cancer cell lines. Results showed that it could induce apoptosis in specific cancer cells, suggesting a role in cancer therapy. The IC50 values for this activity were determined to be within a promising range for further development .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared to other similar compounds:

Compound NameCOX Inhibition (IC50 µM)Antimicrobial ActivityAnticancer Activity
This compound12ModerateYes
Methyl 2-(4-fluoro-3-methylphenyl)propanoate15LowNo
Methyl 2-(2-fluoro-4-methylphenyl)propanoate20HighYes

This table illustrates that this compound exhibits favorable properties compared to its analogs, particularly in terms of COX inhibition and anticancer activity.

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